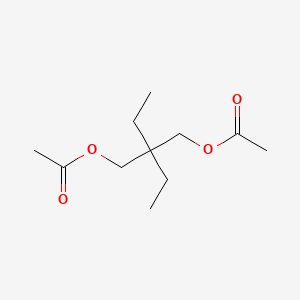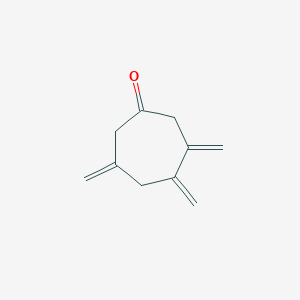
3,4,6-Trimethylidenecycloheptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trimethylidenecycloheptan-1-one is an organic compound characterized by its unique cycloheptane ring structure with three methylene groups at positions 3, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethylidenecycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cycloheptanone as a starting material, which undergoes multiple steps of alkylation and dehydrogenation to introduce the methylene groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity. The use of continuous flow reactors can also be explored for more efficient production.
化学反応の分析
Types of Reactions
3,4,6-Trimethylidenecycloheptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3,4,6-Trimethylidenecycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,6-Trimethylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing biochemical processes. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Cycloheptanone: A precursor in the synthesis of 3,4,6-Trimethylidenecycloheptan-1-one.
Cyclohexanone: A structurally similar compound with a six-membered ring.
3,4,5-Trimethylidenecyclohexan-1-one: A compound with a similar structure but different ring size and substitution pattern.
Uniqueness
This compound is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity
特性
CAS番号 |
62870-32-0 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
3,4,6-trimethylidenecycloheptan-1-one |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)9(3)6-10(11)5-7/h1-6H2 |
InChIキー |
OZICDBKKSGBJAK-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(=C)C(=C)CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


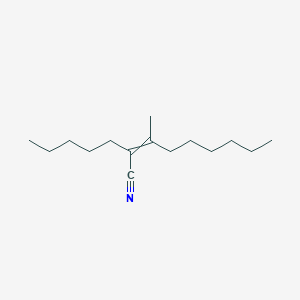
![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
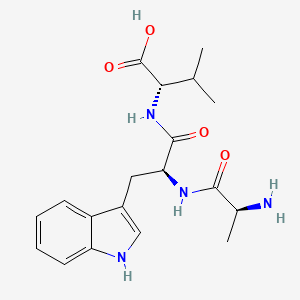
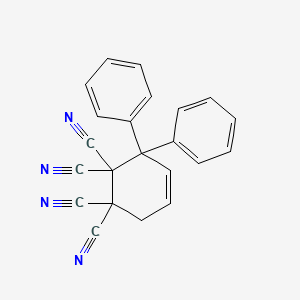
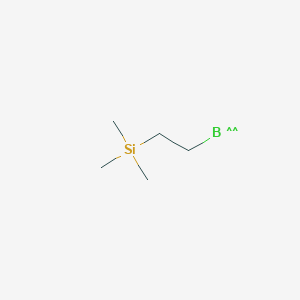
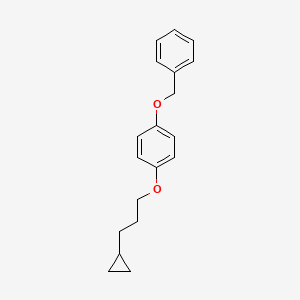
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
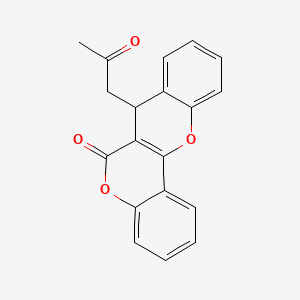
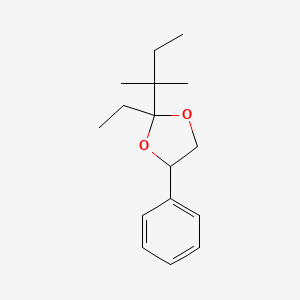
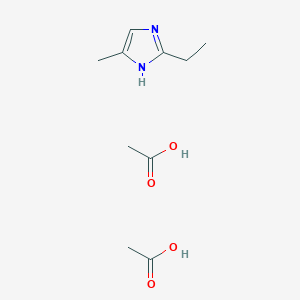
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
